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Compound of Interest

Compound Name:

1-(2,2-

Dimethylpropanoyl)piperidine-3-

carboxamide

Cat. No.: B14802440

Get Quote

Executive Summary & Chemical Context
Compound: 1-Pivaloylpiperidine-3-carboxamide CAS: 1515699-83-8 Molecular Formula:

C₁₁H₂₀N₂O₂ Exact Mass: 212.1525 Primary Application: Pharmaceutical Reference Standard

(Impurity profiling for DPP-4 inhibitors like Trelagliptin).

This guide details the mass spectrometric behavior of 1-pivaloylpiperidine-3-carboxamide, a

critical process impurity and degradation product in the synthesis of piperidine-based

pharmaceuticals. Accurate identification of this compound is essential for regulatory compliance

(ICH Q3A/B) in drug development. This analysis compares its fragmentation signature against

key structural analogs—specifically its regioisomer (4-carboxamide) and acyl-analogs—to

ensure specificity in LC-MS/MS assays.

Experimental Methodology
To replicate the fragmentation patterns described, the following standardized protocol is

recommended. This workflow ensures the generation of reproducible, library-grade spectra.
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Protocol: ESI-MS/MS Characterization[3][4]
Instrument: Q-TOF or Orbitrap (High-Resolution Mass Spectrometry recommended for exact

mass confirmation).[1]

Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[2][3][1][4][5][6]

Direct Infusion Parameters:

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Promotes [M+H]⁺ formation).

Flow Rate: 5-10 µL/min.

Capillary Voltage: 3.5 kV.

Source Temp: 300°C.

Collision Energy (CE) Ramping:

Acquire spectra at stepped energies (15, 30, 45 eV) to observe both labile losses (NH₃)

and skeletal rearrangements.

Fragmentation Mechanism & Diagnostic Ions
The fragmentation of 1-pivaloylpiperidine-3-carboxamide is driven by the high proton affinity of

the piperidine nitrogen and the steric bulk of the pivaloyl (tert-butylcarbonyl) group.

Primary Fragmentation Pathways (ESI+)
The protonated precursor [M+H]⁺ (m/z 213.15) follows two divergent pathways:

Amide Neutral Loss (Pathway A): The primary carboxamide group undergoes characteristic

loss of ammonia (NH₃, -17 Da) or water (H₂O, -18 Da), driven by the proximity of the

piperidine ring nitrogen which can stabilize the resulting cation.

Acyl Bond Cleavage (Pathway B): The pivaloyl group is prone to cleavage at the amide

bond. Unlike acetyl groups, the bulky tert-butyl moiety stabilizes the formation of specific

acylium ions or drives the neutral loss of pivalamide fragments.
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Diagnostic Ion Table
The following table contrasts the target compound with its critical alternatives.

Ion Type m/z (Target)
m/z (4-Isomer
Alt)

m/z (Acetyl Alt)
Structural
Origin

Precursor

[M+H]⁺
213.15 213.15 171.11

Protonated

Molecule

Base Peak 129.07 129.07 129.07
Loss of Pivaloyl

(C₅H₉O) / Acetyl

Diagnostic 1 196.12 196.12 154.08
Loss of NH₃

(Amide)

Diagnostic 2 112.04 112.04 86.06
Piperidine ring

cleavage

Diagnostic 3 57.07 57.07 43.02
tert-Butyl cation

vs Acetyl cation

Note on Isomer Differentiation: The 3-carboxamide and 4-carboxamide isomers produce nearly

identical mass fragments. Differentiation relies on chromatographic retention time (the 3-isomer

typically elutes earlier on C18 columns due to steric shielding of the polar amide) or subtle

intensity ratio differences in the m/z 112/129 fragments.

Visualizing the Fragmentation Tree
The following diagram illustrates the causal relationships in the fragmentation cascade.
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Figure 1: ESI+ Fragmentation pathway of 1-pivaloylpiperidine-3-carboxamide showing

competitive neutral losses.[3]

Comparative Performance Analysis
This section evaluates the "performance" of the target compound's MS signal relative to

common alternatives found in drug development workflows.

Vs. 1-Acetylpiperidine-3-carboxamide (Analog)
Differentiation: The pivaloyl group adds significant hydrophobicity compared to the acetyl

group.

MS Response: The pivaloyl analog typically shows higher ESI ionization efficiency due to

increased surface activity of the tert-butyl group compared to the methyl group of the acetyl

analog.

Fragmentation Specificity: The m/z 57 (t-butyl) ion is a high-confidence marker for the

pivaloyl derivative, whereas the m/z 43 (acetyl) is common background noise in LC-MS,

making the pivaloyl derivative easier to identify in complex matrices.

Vs. 1-Pivaloylpiperidine-4-carboxamide (Regioisomer)
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Challenge: These are isobaric and produce identical fragments.

Resolution Strategy: MS alone is insufficient.

Action: Use a high-resolution C18 column (e.g., 1.7 µm particle size). The 3-carboxamide

isomer possesses a permanent dipole distinct from the 4-isomer, resulting in a retention

time shift (typically

RT > 0.5 min).

Ion Ratio: In detailed energy-resolved MS (ER-MS), the ratio of m/z 196 (NH₃ loss) to m/z

213 is often higher for the 3-isomer due to the "ortho-like" proximity effect facilitating

proton transfer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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